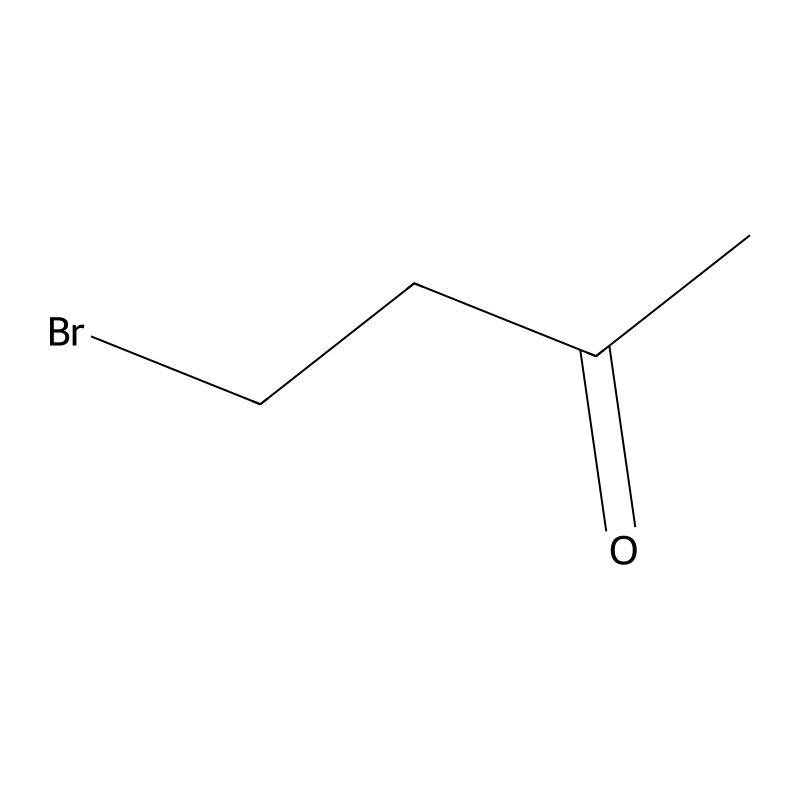

4-Bromobutan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromobutan-2-one, also known as 4-bromo-2-butanone, is an organic compound with the molecular formula C₄H₇BrO. It appears as a colorless to pale yellow liquid with a pungent odor. This compound is primarily utilized in organic synthesis and serves as an intermediate in the production of various chemicals, particularly in pharmaceuticals and agrochemicals .

Organic synthesis

4-Bromobutan-2-one is a valuable intermediate in the synthesis of various organic compounds. Its reactive carbonyl group (C=O) and bromide (Br) functionality make it useful for a range of coupling reactions with nucleophiles in the presence of a Lewis acid catalyst []. For instance, it can be used to prepare substituted pyrroles, which are important heterocyclic compounds found in numerous natural products and pharmaceuticals [].

Chemical modification of biomolecules

Due to its alkylating properties, 4-Bromobutan-2-one can be used to modify biomolecules like proteins and enzymes. This allows researchers to study the structure-function relationship of these molecules by selectively targeting specific amino acid residues [].

Study of biological processes

4-Bromobutan-2-one has been employed as a research tool to investigate various biological processes. Scientists have utilized it to label biomolecules for detection purposes or to probe the reactivity of specific functional groups within cells [].

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives. For example, it can react with potassium iodide to yield 4-butanone and potassium bromide.

- Reduction Reactions: This compound can be reduced to form 4-butanone using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: Oxidation can convert 4-bromobutan-2-one into 4-bromobutanoic acid, showcasing its versatility in synthetic pathways.

Research indicates that 4-bromobutan-2-one has potential biological activities. It serves as a precursor for compounds that exhibit antiviral and anticancer properties. Its reactivity allows it to be used in studying enzyme mechanisms and biochemical assays, making it valuable in biological research .

Several methods exist for synthesizing 4-bromobutan-2-one:

- Bromination of 4-Hydroxy-2-butanone: This method involves the introduction of bromine into the molecule, yielding 4-bromobutan-2-one.

- Reaction of 1,4-Dibromobutane with a Base: This reaction facilitates the formation of 4-bromobutan-2-one through dehydrohalogenation processes.

- Industrial Production: Large-scale production often employs bromination reactions using hydrobromic acid or other brominating agents under controlled conditions to ensure high yield and purity .

The applications of 4-bromobutan-2-one are diverse:

- Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Biological Research: The compound is utilized in enzyme studies and biochemical assays.

- Industrial Use: In industry, it serves as a building block for more complex molecules and specialty chemicals .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-bromobutan-2-one. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Bromobutane | C₄H₉Br | Bromine at position 2 instead of position 4 |

| 4-Chlorobutan-2-one | C₄H₇ClO | Contains chlorine instead of bromine |

| 3-Bromobutan-2-one | C₄H₇BrO | Bromine at position 3; different reactivity profile |

| 1-Bromo-2-butanone | C₄H₇BrO | Bromine at position 1; different synthetic pathways |

Uniqueness of 4-Bromobutan-2-one: The compound's specific reactivity profile, particularly in nucleophilic substitution reactions and its role as a versatile intermediate in organic synthesis, distinguishes it from similar compounds. Its ability to undergo various transformations while maintaining stability makes it a valuable reagent in chemical synthesis .

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant